

PF-4708671: A Comparative Guide to its Kinase Cross-Reactivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of PF-4708671, a potent and highly specific inhibitor of the p70 ribosomal S6 kinase 1 (S6K1). The data presented herein is intended to assist researchers in evaluating the selectivity of this compound and in the design of future experiments.

Executive Summary

PF-4708671 is a cell-permeable, small molecule inhibitor that demonstrates exceptional selectivity for S6K1 over other closely related kinases. Extensive in vitro kinase assays have quantified its inhibitory activity against S6K1 and a panel of other kinases, revealing a favorable selectivity profile that makes it a valuable tool for delineating S6K1-specific signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of PF-4708671 against its primary target, S6K1, and other related kinases.

Table 1: In Vitro Inhibitory Activity of PF-4708671 against S6K1



Parameter	Value (nM)
IC50	160[1][2][3]
Ki	20[1][2][3]

Table 2: Cross-Reactivity Profile of PF-4708671 against Related Kinases

Kinase	IC50 (nM)	Selectivity (Fold vs. S6K1 IC50)
S6K2	65,000[4]	406
RSK1	4,700[4]	29
RSK2	9,200[4]	58
MSK1	950[4]	6

Table 3: Kinome Scan of PF-4708671 - Percentage Inhibition at 1 μM



Kinase	% Inhibition	Kinase	% Inhibition	Kinase	% Inhibition
S6K1	>95	GSK3α	<10	PAK4	<10
MSK1	75-80	GSK3β	<10	PAK5	<10
ROCK2	27	ρ38α	<10	PAK6	<10
S6K2	<27	р38β	<10	PIM1	<10
RSK1	<27	р38у	<10	PIM2	<10
RSK2	<27	p38δ	<10	PIM3	<10
AKT1	<10	JNK1	<10	PRAK	<10
AKT2	<10	JNK2	<10	PRK2	<10
BRSK1	<10	JNK3	<10	SGK1	<10
BRSK2	<10	LKB1	<10	SIK	<10
CHK1	<10	MARK1	<10	SRPK1	<10
CHK2	<10	MARK2	<10	TSSK1	<10
CK1	<10	MARK3	<10	TSSK2	<10
CK2	<10	MARK4	<10	AMPK (α1β1γ1)	<10
DMPK	<10	MAST1	<10	Aurora A	<10
ERK1	<10	MAST2	<10	Aurora B	<10
ERK2	<10	MAST3	<10	BUB1	<10
ERK5	<10	MELK	<10	CDK2/CycA	<10
ERK8	<10	MNK1	<10	CDK5/p25	<10
GRK2	<10	MNK2	<10	DYRK1A	<10
GRK5	<10	MSK2	<10	DYRK2	<10
GRK6	<10	MST1	<10	DYRK3	<10
GRK7	<10	MST2	<10	DYRK4	<10



р70Ѕ6Кβ	<10	MST3	<10	Haspin	<10
РКА	<10	MST4	<10	HIPK1	<10
ΡΚΒα	<10	MYLK	<10	HIPK2	<10
РКВβ	<10	МҮОЗА	<10	HIPK3	<10
ΡΚCα	<10	NDR1	<10	HIPK4	<10
РКСβІ	<10	NDR2	<10	MKK1	<10
РКСВІІ	<10	NEK2	<10	MKK4	<10
ΡΚСδ	<10	NEK6	<10	MKK6	<10
ΡΚCε	<10	NEK7	<10	MKK7	<10
ΡΚСη	<10	NEK9	<10	Plk1	<10
РКС	<10	NUAK1	<10	Plk4	<10
PKCı	<10	NUAK2	<10	RIPK2	<10
PKD1	<10	OSR1	<10	TAK1	<10
PhK	<10	PASK	<10	TANK-TBK1	<10

Data adapted from Pearce et al., 2010, Biochemical Journal.

Experimental Protocols

The following is a detailed methodology for the in vitro kinase inhibition assay used to determine the cross-reactivity profile of PF-4708671, based on the methods described by Pearce et al. (2010).

In Vitro Kinase Inhibition Assay

- Objective: To determine the concentration of PF-4708671 required to inhibit 50% of the activity (IC50) of S6K1 and other kinases.
- Materials:



- Recombinant human kinases (S6K1, S6K2, RSK1, RSK2, MSK1, etc.)
- PF-4708671 (stock solution in DMSO)
- Kinase-specific peptide substrate
- Assay buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)
- [y-32P]ATP or [y-33P]ATP
- Phosphocellulose paper (P81)
- Phosphoric acid
- Scintillation counter

Procedure:

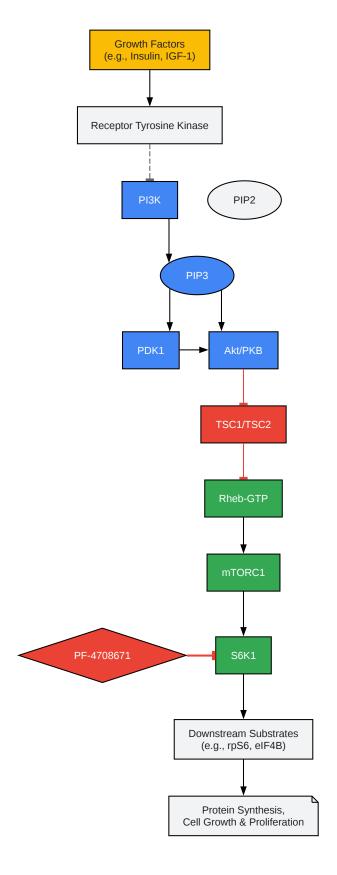
- Kinase reactions were set up in a final volume of 25 μl in the assay buffer.
- Serial dilutions of PF-4708671 were pre-incubated with the kinase for 10 minutes at 30°C.
- The kinase reaction was initiated by the addition of a mixture of MgCl2 and [y-32P]ATP.
- The reaction was allowed to proceed for a defined period (e.g., 20-30 minutes) at 30°C and was terminated by spotting 20 μl of the reaction mixture onto P81 phosphocellulose paper.
- The P81 papers were washed three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated ATP.
- The amount of incorporated radioactivity was quantified using a scintillation counter.
- IC50 values were calculated from the dose-response curves by fitting the data to a sigmoidal dose-response equation using appropriate software.
- Ki Determination:



• The inhibition constant (Ki) for S6K1 was determined by performing the kinase assay with varying concentrations of both PF-4708671 and ATP. The data was then fitted to the Michaelis-Menten equation to determine the mode of inhibition and the Ki value.

Mandatory Visualizations

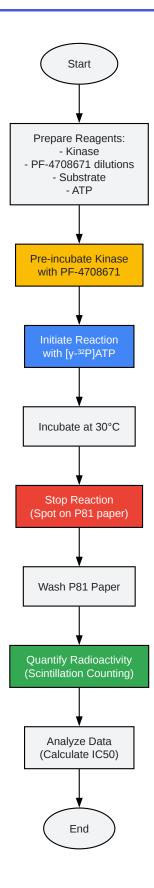




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Caption: S6K1 Signaling Pathway and Point of Inhibition by PF-4708671.

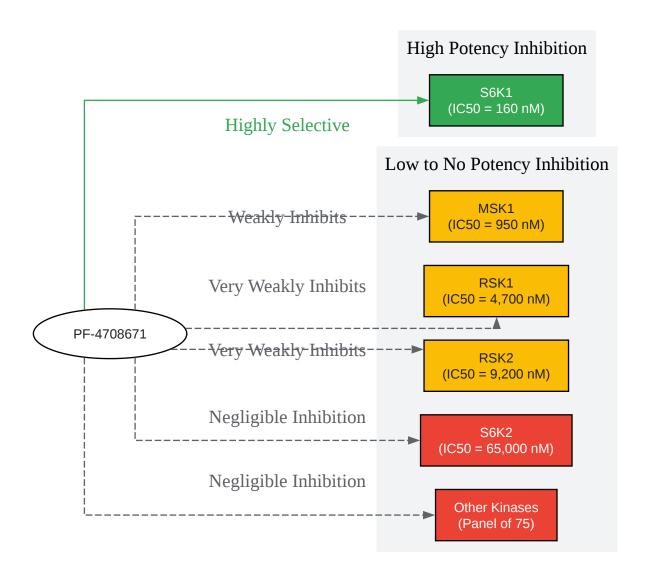




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Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.





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Caption: Logical Comparison of PF-4708671 Kinase Selectivity.

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- To cite this document: BenchChem. [PF-4708671: A Comparative Guide to its Kinase Cross-Reactivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609006#cross-reactivity-profile-of-pf-4708671-against-related-kinases]

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